![molecular formula C23H20ClN3O4S B11662011 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11662011.png)

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

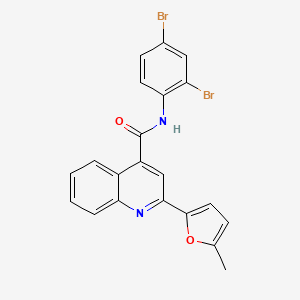

N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Nitrobenzyl)sulfanyl]acetohydrazid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Chlorbenzyl-Gruppe, eine Nitrobenzyl-Gruppe und eine Acetohydrazid-Einheit umfasst. Ihre vielfältigen funktionellen Gruppen machen sie zu einem vielseitigen Molekül für verschiedene chemische Reaktionen und Anwendungen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Nitrobenzyl)sulfanyl]acetohydrazid beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Herstellung von 4-[(2-Chlorbenzyl)oxy]benzaldehyd: Dieser Zwischenstoff wird durch Umsetzung von 4-Hydroxybenzaldehyd mit 2-Chlorbenzylchlorid in Gegenwart einer Base wie Kaliumcarbonat synthetisiert.

Bildung des Hydrazons: Der 4-[(2-Chlorbenzyl)oxy]benzaldehyd wird dann unter sauren Bedingungen mit 2-[(4-Nitrobenzyl)sulfanyl]acetohydrazid umgesetzt, um die gewünschte Hydrazonverbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu erhöhen. Dazu gehören die Steuerung der Temperatur, des pH-Werts und der Reaktionszeit sowie die Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann ebenfalls die Skalierbarkeit und Effizienz verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the hydrazide: This step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.

Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired acylhydrazone. In this case, the reaction involves 4-[(2-chlorophenyl)methoxy]benzaldehyde and 2-{[(4-nitrophenyl)methyl]sulfanyl}acetohydrazide under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Nitrobenzyl)sulfanyl]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Chlorbenzyl-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.

Kondensation: Die Hydrazon-Einheit kann Kondensationsreaktionen mit Aldehyden oder Ketonen eingehen, um neue Hydrazonderivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas, Palladiumkatalysator.

Substitution: Nukleophile wie Amine oder Thiole, Base (z. B. Natriumhydroxid).

Kondensation: Aldehyde oder Ketone, saure oder basische Bedingungen.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise führt die Reduktion der Nitrogruppe zu einem Amin-Derivat, während die nukleophile Substitution der Chlorbenzyl-Gruppe zu verschiedenen substituierten Benzyl-Derivaten führt.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Nitrobenzyl)sulfanyl]acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird als potenzielles Therapeutikum untersucht, da es mit biologischen Zielmolekülen interagieren kann.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Nitrobenzyl)sulfanyl]acetohydrazid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht es ihr, an verschiedenen Interaktionen teilzunehmen, wie z. B. Wasserstoffbrückenbindungen, hydrophobe Interaktionen und kovalente Bindungen mit Zielmolekülen.

Wirkmechanismus

The mechanism of action of N’-[(E)-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE depends on its interaction with molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Aminobenzyl)sulfanyl]acetohydrazid

- N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Methylbenzyl)sulfanyl]acetohydrazid

- N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Ethylbenzyl)sulfanyl]acetohydrazid

Einzigartigkeit

N'-[(E)-{4-[(2-Chlorbenzyl)oxy]phenyl}methyliden]-2-[(4-Nitrobenzyl)sulfanyl]acetohydrazid ist aufgrund des Vorhandenseins sowohl einer Nitrogruppe als auch einer Chlorbenzyl-Gruppe einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen ermöglicht eine große Bandbreite an chemischen Modifikationen und Interaktionen, was sie zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C23H20ClN3O4S |

|---|---|

Molekulargewicht |

469.9 g/mol |

IUPAC-Name |

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |

InChI |

InChI=1S/C23H20ClN3O4S/c24-22-4-2-1-3-19(22)14-31-21-11-7-17(8-12-21)13-25-26-23(28)16-32-15-18-5-9-20(10-6-18)27(29)30/h1-13H,14-16H2,(H,26,28)/b25-13+ |

InChI-Schlüssel |

PDEZSBPEOVMPNS-DHRITJCHSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-])Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661939.png)

![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661948.png)

![2,4-dichloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11661952.png)

![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661953.png)

![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11661961.png)

![N-[(E)-1-(3-bromophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661970.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11661977.png)

![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11661981.png)

![Diethyl 5-{[(biphenyl-4-yloxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11661989.png)

![(2E)-2-(4-fluorobenzylidene)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-3-one](/img/structure/B11661991.png)

![N,N'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)](/img/structure/B11661993.png)